Fmoc-D-Phe-OH-d8: A Technical Guide for Researchers
Fmoc-D-Phe-OH-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe-OH-d8 is the deuterium-labeled form of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine. This isotopically labeled amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of labeled peptides used in quantitative proteomics, pharmacokinetic studies, and as internal standards for mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the peptide, enabling sensitive and accurate quantification. This guide provides a comprehensive overview of Fmoc-D-Phe-OH-d8, including its chemical properties, a detailed synthesis protocol, and its primary applications.
Chemical and Physical Properties
Fmoc-D-Phe-OH-d8 is a white to off-white powder. Its fundamental properties are summarized in the table below. It is important to note the existing ambiguity in the CAS numbering for this compound. While some suppliers associate it with the CAS number for the non-deuterated form (86123-10-6), the isotopically labeled L-isomer is registered under CAS number 1353853-39-0. Researchers should verify the specific product information from their supplier.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₃D₈NO₄ | [1] |
| Molecular Weight | 395.48 g/mol | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | [2] |
| Storage | Store at 2-8°C, desiccated | [2] |
| CAS Number | 86123-10-6 (often cited, but for non-deuterated form) | [1] |
Experimental Protocols
Synthesis of Fmoc-D-Phe-OH-d8
The synthesis of Fmoc-D-Phe-OH-d8 is a two-step process that involves the asymmetric synthesis of D-phenylalanine-d8 followed by the protection of its amino group with the Fmoc moiety.
Step 1: Asymmetric Synthesis of D-Phenylalanine-d8
Several methods exist for the asymmetric synthesis of deuterated amino acids. One effective method is the dynamic kinetic resolution of a racemic phenylalanine precursor using a chiral Ni(II) complex, which facilitates deuteration at the α-position.
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Materials:
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Racemic phenylalanine
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(S)-2-[(N-benzylprolyl)amino]benzophenone
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Nickel(II) nitrate hexahydrate
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Sodium deuteroxide (NaOD) in D₂O
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Methanol-d₄ (CD₃OD)
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Hydrochloric acid (HCl)
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Dowex 50WX8 resin
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Procedure:
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A mixture of racemic phenylalanine, the chiral ligand, and nickel(II) nitrate hexahydrate is dissolved in methanol-d₄.
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A solution of NaOD in D₂O is added, and the mixture is stirred at room temperature to facilitate the formation of the Ni(II) complex and subsequent H/D exchange at the α-position.
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The reaction progress and deuteration level are monitored by ¹H NMR.
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Upon completion, the reaction is quenched, and the resulting D-phenylalanine-d8 is purified from the chiral auxiliary.
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The crude product is purified by ion-exchange chromatography using Dowex 50WX8 resin to yield enantiomerically pure D-phenylalanine-d8.
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Step 2: Fmoc Protection of D-Phenylalanine-d8
The resulting D-phenylalanine-d8 is then protected with the Fmoc group.
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Materials:
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D-phenylalanine-d8
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9-fluorenylmethyl chloroformate (Fmoc-Cl)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane
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Water
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Diethyl ether
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Hydrochloric acid (HCl)
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Procedure:
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D-phenylalanine-d8 is dissolved in an aqueous solution of sodium carbonate.
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A solution of Fmoc-Cl in dioxane is added dropwise to the amino acid solution at 0°C with vigorous stirring.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Water is added, and the aqueous layer is washed with diethyl ether to remove unreacted Fmoc-Cl.
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The aqueous layer is acidified to a low pH with HCl to precipitate the Fmoc-D-Phe-OH-d8.
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The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.
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Analytical Characterization
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¹H NMR: The ¹H NMR spectrum of Fmoc-D-Phe-OH-d8 is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the proton signals corresponding to the deuterated positions (the phenyl ring and the α- and β-protons of the amino acid backbone). The characteristic peaks of the Fmoc group (around 7.3-7.8 ppm) and the remaining protons should be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z [M+H]⁺ ≈ 396.5). The isotopic distribution will confirm the high level of deuterium incorporation.
Applications in Research and Development
Fmoc-D-Phe-OH-d8 is primarily utilized in:
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Quantitative Proteomics: As a building block for the synthesis of stable isotope-labeled peptides, which serve as internal standards for the absolute quantification of proteins in complex biological samples.
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Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.
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Biomolecular NMR: For structural and dynamic studies of peptides and proteins, where selective deuteration can simplify complex spectra.
Diagrams
Caption: Synthesis workflow for Fmoc-D-Phe-OH-d8.
Caption: Workflow for Solid-Phase Peptide Synthesis.
